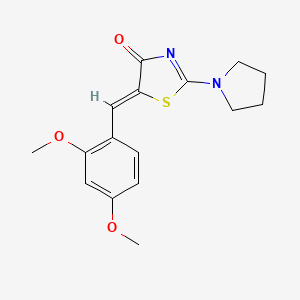![molecular formula C20H20N6O3 B5587372 4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5587372.png)
4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, incorporating microwave-assisted synthesis for efficiency. For instance, Mekky et al. (2021) described the synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using a bis(benzofuran-enaminone) hybrid as a key intermediate. This process highlights the versatility of microwave-assisted reactions in forming pyrimidine derivatives, suggesting a possible approach for synthesizing the compound (Mekky et al., 2021).
Molecular Structure Analysis
The analysis of molecular structures often includes X-ray crystallography and spectral data. Compounds with a pyrimidine base structure show a range of conformations based on substitutions at various positions. The precise arrangement can significantly influence the compound's properties and interactions, underscoring the importance of detailed structural analysis in understanding compound behavior (Ackland et al., 1993).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cycloadditions, substitutions, and heterocyclization, leading to diverse structural motifs with unique properties. These reactions are pivotal for functionalizing pyrimidine cores to explore new pharmacological activities or material properties. For example, Ali (2009) demonstrated the synthesis of novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, showcasing the versatility of pyrimidine chemistry (Ali, 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and material science. The incorporation of specific substituents can enhance water solubility or modify the crystal packing, affecting the compound's utility in various applications. Baraldi et al. (2012) discussed modifying pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines to improve water solubility, highlighting the importance of physical properties in the development of pharmacologically active compounds (Baraldi et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-14-4-5-26(23-14)19-11-18(21-12-22-19)24-6-8-25(9-7-24)20(27)15-2-3-16-17(10-15)29-13-28-16/h2-5,10-12H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVZXJVYUMWPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d][1,3]dioxol-5-yl(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B5587300.png)
![6-(3-nitrophenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B5587312.png)

![3-[(4-methyl-1-piperidinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5587325.png)
![4-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5587326.png)
![6-(3-chlorophenyl)-N-methyl-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5587341.png)
![2-[4-(1,3-oxazol-5-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5587345.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5587349.png)
![N-allyl-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B5587352.png)
![2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587358.png)
![6-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5587360.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5587368.png)
![1-(methoxyacetyl)-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5587379.png)
![6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5587384.png)